molecular formula C19H24F3N3O3.HCl B1574458 NGD 98-2 hydrochloride

NGD 98-2 hydrochloride

Cat. No.: B1574458
M. Wt: 435.87
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NGD 98-2 hydrochloride is a high-affinity, orally active, and brain-penetrant antagonist of the corticotropin-releasing factor receptor 1 (CRF-1) with a K i of 1 nM . This new generation, topology 2 selective antagonist displays excellent properties for preclinical research into stress-related disorders . Studies in conscious rats demonstrate that oral administration of this compound effectively antagonizes CRF-induced stimulation of colonic motor function and reduces stress-induced defecation . Furthermore, it blocks the development of visceral hypersensitivity to colorectal distension, modeling symptoms of stress-sensitive gastrointestinal conditions like irritable bowel syndrome (IBS) . Its pharmacological activity extends to the central nervous system, where oral pretreatment has been shown to prevent CRF-induced increases in locomotor activity and acute restraint-stress-induced elevation of plasma ACTH levels . With its oral bioavailability and acceptable pharmacokinetic profile, this compound is a valuable research tool for investigating the role of CRF-1 signaling in stress-related bodily responses, including gastrointestinal and behavioral alterations . The compound has a molecular formula of C 19 H 24 F 3 N 3 O 3 ·HCl and a molecular weight of 435.87 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H24F3N3O3.HCl

Molecular Weight

435.87

SMILES

CCC(/N=C1C(OC)=NC(C2=C(OC)C=C(OC(F)(F)F)C=C2)=C(N/1)C)CC.Cl

Synonyms

N-(1-Ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine hydrochloride

Origin of Product

United States

Molecular and Cellular Pharmacology of Ngd 98 2 Hydrochloride

Target Engagement and Receptor Binding Characteristics

The initial step in the pharmacological action of NGD 98-2 hydrochloride is its direct interaction with the CRF1 receptor. Binding assays have been instrumental in quantifying the affinity and selectivity of this compound.

High-Affinity Interaction with Corticotropin-Releasing Factor Receptor 1 (CRF1)

This compound demonstrates a high-affinity interaction with the CRF1 receptor. tocris.com Radioligand binding studies have determined its inhibitor constant (Ki) to be approximately 1 nM for the human CRF1 receptor and 9.8 nM for the rat CRF1 receptor. nih.gov This sub-nanomolar to low nanomolar affinity underscores the potent binding of this compound to its primary molecular target. The high affinity suggests that the compound can effectively compete with the endogenous ligand, corticotropin-releasing factor (CRF), for binding to the receptor.

Table 1: Binding Affinity of this compound for CRF1 Receptors

Species Receptor Ki Value
Human CRF1 1.0 nM

Receptor Selectivity Profile Against Related Neurotransmitter Systems

A critical aspect of the pharmacological profile of this compound is its selectivity for the CRF1 receptor over other related receptors, particularly the CRF2 receptor, and other G-protein coupled receptors (GPCRs). The compound is described as a "highly selective CRF-1 receptor antagonist". nih.gov This selectivity is crucial as the CRF1 and CRF2 receptors, while both responding to CRF and related urocortins, mediate different physiological and behavioral effects. The ability of this compound to preferentially bind to CRF1 minimizes off-target effects that could arise from interactions with the CRF2 receptor or other neurotransmitter systems. This selectivity is a key feature of its design and contributes to its specific pharmacological actions.

Functional Antagonism at the Cellular Level

Beyond simple binding, this compound acts as a functional antagonist, meaning it effectively blocks the downstream signaling cascades initiated by the binding of an agonist, such as CRF, to the CRF1 receptor.

Inhibition of Ligand-Induced CRF1 Signaling Pathways (e.g., cAMP Accumulation)

The CRF1 receptor is a Gs-protein coupled receptor, and its activation by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). this compound has been shown to be a potent functional antagonist in this pathway. In cellular assays using cells expressing the CRF1 receptor, this compound dose-dependently inhibits CRF-stimulated cAMP production with an IC50 value of 50 nM. This demonstrates its ability to effectively block one of the primary signaling pathways of the CRF1 receptor at the cellular level.

Table 2: Functional Antagonism of this compound at the CRF1 Receptor

Cellular Response Agonist IC50 Value
cAMP Production CRF 50 nM

Modulation of Downstream Cellular Responses Mediated by CRF1

The inhibition of cAMP accumulation by this compound leads to the modulation of various downstream cellular responses that are dependent on this second messenger. A key example of this is the release of adrenocorticotropic hormone (ACTH) from pituitary cells. In cultured rat pituitary cells, this compound effectively inhibits CRF-stimulated ACTH release with an IC50 value of 20 nM. The release of ACTH is a critical step in the hypothalamic-pituitary-adrenal (HPA) axis, and the ability of this compound to block this response at the cellular level is a direct consequence of its CRF1 receptor antagonism. By inhibiting the initial signaling event (cAMP production), this compound effectively prevents the subsequent physiological response of hormone secretion from these specialized cells.

Structure-Activity Relationship (SAR) Insights Relevant to CRF1 Antagonism (conceptual, no chemical structures)

The development of this compound has been informed by an understanding of the structure-activity relationships (SAR) for CRF1 receptor antagonists. NGD 98-2 is classified as a "topology 2" CRF1 antagonist. nih.gov This classification refers to a specific pharmacophore model that describes the spatial arrangement of key chemical features necessary for high-affinity binding to the CRF1 receptor.

Conceptually, the "topology 2" model suggests that the molecule possesses a specific three-dimensional shape and distribution of electronic properties that allow it to fit snugly into the binding pocket of the CRF1 receptor. This precise fit is what underlies its high affinity and selectivity. The SAR for this class of compounds indicates that specific regions of the molecule are critical for receptor interaction, while other parts can be modified to improve pharmacokinetic properties such as oral bioavailability and brain penetrance, without significantly compromising receptor binding. The successful design of NGD 98-2 as an orally active and brain-penetrant antagonist highlights the application of these SAR insights. tocris.com

Preclinical Investigation of Ngd 98 2 Hydrochloride in Animal Models

Effects on Stress-Related Visceral Functions

Stress significantly impacts visceral functions, particularly within the gastrointestinal (GI) tract, often leading to altered motility and heightened sensitivity. semanticscholar.org Research into NGD 98-2 hydrochloride has focused on its ability to counteract these stress-induced changes.

In animal models, both centrally administered CRF and external stressors like water avoidance stress (WAS) are known to stimulate colonic motor function, leading to increased fecal output. science.gov Studies have shown that this compound can effectively modulate this response.

When administered orally to rats, NGD 98-2 demonstrated a dose-dependent reduction in the fecal pellet output (FPO) stimulated by intracerebroventricular (icv) injection of CRF. science.gov At its highest tested dose, oral NGD 98-2 blocked the CRF-induced FPO by 67-87%. science.govscience.gov Similarly, it decreased the FPO induced by a 60-minute exposure to WAS by 23-53%. science.govscience.gov Subcutaneous administration of NGD 98-2 also inhibited the increase in FPO caused by both icv and intraperitoneal (ip) CRF injections. science.gov These findings support the involvement of the CRF1 receptor in mediating stress-related colonic responses. nih.gov

Table 1: Effect of Oral NGD 98-2 on CRF-Induced Fecal Pellet Output (FPO) in Rats This table is based on data from preclinical studies investigating the inhibitory effects of NGD 98-2.

Compound Administration Route Effect on FPO IC50
NGD 98-2 Orogastric (og) Reduction of CRF-induced response 15.7 mg/kg

IC50 represents the dose required to achieve 50% of the maximum inhibition.

Visceral hypersensitivity, an increased sensitivity to pain from internal organs, is a common feature of stress-related gastrointestinal disorders. nih.gov Preclinical investigations have demonstrated that this compound can attenuate these nociceptive responses. The compound was shown to suppress visceral hypersensitivity in rats. science.govamanote.com Specifically, NGD 98-2 prevented the development of nociceptive hyper-responsivity to repeated colorectal distension (CRD), a standard method for inducing and measuring visceral pain in animal models. science.gov This suggests that CRF1 receptor antagonism can mitigate the heightened visceral pain perception associated with stress. nih.gov

Stress is a well-established modulator of gastrointestinal motility, and the CRF system plays a pivotal role in this regulation. dntb.gov.uatandfonline.com The activation of CRF1 receptors is linked to the stimulation of colonic motor function seen in response to stress. nih.gov By blocking these receptors, this compound helps to normalize stress-induced alterations in gut motility. The suppression of fecal output in response to both direct CRF administration and external stressors provides strong evidence of its impact on these motility patterns. science.gov The ability of CRF1 antagonists like NGD 98-2 to abolish or reduce stress-induced stimulation of colonic motility underscores the therapeutic potential of targeting this pathway for stress-related functional bowel diseases. nih.gov

Neurobiological Effects in Stress Response Models

The hypothalamic-pituitary-adrenal (HPA) axis is the core neuroendocrine system that mediates the body's response to stress. nih.govembopress.org Stress triggers the release of CRF from the hypothalamus, which then stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). nih.gov ACTH, in turn, acts on the adrenal glands to secrete glucocorticoids like corticosterone (B1669441). nih.govnih.gov

As a CRF1 receptor antagonist, this compound is positioned to directly modulate the initial step of this cascade. By blocking the action of CRF at the pituitary, it is expected to inhibit the downstream release of ACTH and consequently, corticosterone. While specific studies detailing the effects of NGD 98-2 on HPA axis hormones were not the focus of the reviewed literature, other selective CRF1 antagonists have been shown to reduce CRF- and stress-induced ACTH production in vivo. medchemexpress.com This mechanism is central to how CRF1 antagonists are thought to buffer the body's endocrine response to stressors. frontiersin.org

Stress can induce significant behavioral adaptations, including changes in locomotor activity and anxiety-like behaviors. nih.govimrpress.com The CRF system, particularly the CRF1 receptor, is deeply involved in orchestrating these behavioral responses to stress. nih.gov For instance, other CRF1 receptor antagonists have demonstrated the ability to block anxiety-like behaviors in animal models. plos.org While the specific effects of NGD 98-2 on locomotor and other complex behavioral adaptations were not detailed in the provided sources, its action as a CRF1 antagonist suggests it would likely influence these outcomes. By attenuating the central effects of CRF, such compounds are hypothesized to reduce stress-induced behavioral changes, which is a primary rationale for their investigation in stress-related psychiatric disorders. researchgate.net

Analysis in Animal Models of Anxiety-Related Phenotypes

The anxiolytic potential of this compound has been evaluated in rodent models where stress-induced physiological responses serve as a proxy for anxiety-related phenotypes. One key model utilized is the water avoidance stress (WAS) paradigm in rats, which is known to induce an anxiety-like state and stimulate colonic motor function, leading to an increase in fecal pellet output (FPO). This response is a well-established surrogate for stress and anxiety. tocris.com

In a notable study, the oral administration of this compound was shown to significantly mitigate stress-induced defecation. tocris.com When rats were subjected to a 60-minute session of WAS, pretreatment with this compound resulted in a dose-dependent reduction in FPO. tocris.com This demonstrates the compound's ability to attenuate the physiological consequences of an acute stressor.

Furthermore, the compound's efficacy was assessed in a model where anxiety is induced by the direct intracerebroventricular (ICV) injection of CRF, the primary endogenous ligand for the CRF1 receptor. ICV administration of CRF robustly stimulates FPO, and this effect was significantly inhibited by the oral administration of this compound. tocris.com The compound demonstrated a clear dose-response relationship, with a calculated inhibitory IC50 of 15.7 mg/kg for this effect. tocris.com At the highest tested dose, this compound produced a substantial blockade of the CRF-induced FPO response. tocris.com

While these studies provide strong evidence for the anxiolytic-like effects of this compound in models of stress-induced physiological responses, it is noteworthy that data from more traditional behavioral paradigms for anxiety, such as the elevated plus-maze or the light-dark box test, are not extensively detailed in the available literature. However, the consistent and potent effects in attenuating stress-induced colonic responses strongly support its classification as a compound with significant anxiolytic potential. researchgate.netresearchgate.net

Table 1: Effect of Oral this compound on Stress-Induced Fecal Pellet Output (FPO) in Rats
ModelTreatmentOutcomeReference
ICV CRF-Induced FPONGD 98-2 (Oral)Reduced FPO with an IC50 of 15.7 mg/kg tocris.com
Water Avoidance Stress-Induced FPONGD 98-2 (30 mg/kg, Oral)Decreased FPO by 23-53% tocris.com

Bioavailability and Distribution in Preclinical Systems

A critical aspect of the preclinical evaluation of any centrally acting therapeutic agent is its ability to be administered orally and to effectively reach its target in the brain. This compound has been specifically characterized for these properties.

Demonstration of Oral Efficacy in Animal Studies

The oral bioavailability and efficacy of this compound have been robustly demonstrated in preclinical rat models. As detailed in the preceding section, oral administration of the compound was effective in a dose-dependent manner at inhibiting the physiological responses to both centrally administered CRF and external stressors like water avoidance. tocris.com This efficacy following orogastric administration is a clear indicator that the compound is absorbed from the gastrointestinal tract and reaches systemic circulation in sufficient concentrations to exert its pharmacological effects. tocris.com The ability to block the effects of ICV-administered CRF further suggests that the peripherally administered drug can counteract a centrally mediated stress response. tocris.com The characterization of NGD 98-2 as an orally active antagonist is a consistent finding across multiple sources. scirp.orgescholarship.org

Evidence of Central Nervous System Penetration

For a CRF1 antagonist to be effective in treating central nervous system disorders like anxiety, it must be capable of crossing the blood-brain barrier. This compound is consistently described as being brain penetrant. scirp.org This characteristic is crucial as the CRF1 receptors implicated in anxiety and stress responses are located within the brain. researchgate.net The fact that orally administered NGD 98-2 can inhibit the effects of CRF injected directly into the brain provides strong functional evidence of its ability to enter the central nervous system and engage its target receptors. tocris.com While specific quantitative data on brain-to-plasma concentration ratios are not detailed in the reviewed literature, the compound's demonstrated central activity following peripheral administration confirms its CNS penetration. researchgate.netresearchgate.net

Comparative Preclinical Research of Ngd 98 2 Hydrochloride

Comparison with Other Non-Peptide CRF1 Antagonists in Animal Models

Research in rodent models demonstrates that NGD 98-2 hydrochloride effectively suppresses stress-induced responses in the gastrointestinal tract. nih.gov Its performance has been evaluated alongside other CRF1 antagonists, revealing nuances in their relative potencies and effects.

In studies using rats, both NGD 98-2 and another selective CRF1 antagonist, NGD 9002, were assessed for their ability to counteract the effects of corticotropin-releasing factor (CRF) injected directly into the brain (intracerebroventricularly, icv), which stimulates colonic motor function. nih.gov Orogastric administration of both compounds dose-dependently reduced the fecal pellet output (FPO) stimulated by icv CRF. nih.gov However, NGD 9002 exhibited a lower inhibitory IC50 (4.3 mg/kg) compared to NGD 98-2 (15.7 mg/kg), suggesting greater potency in this specific model, despite both compounds having similar high-affinity binding to the rat CRF1 receptor. nih.gov

Inhibition of icv CRF-Induced Fecal Pellet Output (FPO) in Rats
CompoundInhibitory IC50 (mg/kg, orogastric)
NGD 98-215.7
NGD 90024.3

Furthermore, in a water avoidance stress (WAS) model, another standard method for inducing a stress response, both antagonists attenuated the increase in FPO. nih.gov NGD 98-2 significantly reduced the stress-induced colonic response at doses of 10 and 30 mg/kg, while NGD 9002 showed a significant reduction at a 30 mg/kg dose. nih.gov

When compared to the established selective CRF1 antagonist CP154,526, NGD 98-2 demonstrated comparable efficacy. nih.gov Following subcutaneous administration, a 30 mg/kg dose of NGD 98-2 inhibited fecal pellet output induced by intraperitoneal (ip) CRF injection by 59%, a reduction similar to that achieved by a 20 mg/kg dose of CP154,526 under the same conditions. nih.gov In contrast, the peptide-based CRF1/CRF2 antagonist, astressin, was shown to completely prevent defecation under similar test conditions. nih.gov

Inhibition of Intraperitoneal CRF-Induced Fecal Pellet Output (FPO) in Rats
CompoundInhibition of FPO
NGD 98-2 (30 mg/kg, sc)59%
CP154,526 (20 mg/kg, sc)Similar reduction to NGD 98-2

NGD 98-2 has been characterized as a brain-penetrant antagonist, a critical feature for influencing central nervous system responses to stress. tocris.comresearchgate.net Preclinical behavioral studies confirm its activity in the brain. Oral administration of NGD 98-2 was found to significantly antagonize the increase in locomotor activity induced by CRF in rats at doses as low as 10 mg/kg. researchgate.net It also dose-dependently reduced the increase in adrenocorticotropic hormone (ACTH) caused by restraint stress, further confirming its ability to modulate the body's central stress axis. researchgate.net

The profile of NGD 98-2 is noteworthy when considered in the context of other non-peptide CRF1 antagonists. While compounds like R121919 showed anxiolytic and antidepressant effects in an initial open-label clinical study, progress with many non-peptide CRF1 antagonists has been inconsistent. nih.gov For instance, some studies have shown that antagonists such as antalarmin (B1665562), CP154,526, and R121919 did not produce antidepressant-like effects in certain rat models. researchgate.net The demonstrated ability of NGD 98-2 to cross the blood-brain barrier and block CRF-mediated behaviors provides a distinct and promising preclinical profile. nih.gov

Implications for Advancing CRF1 Antagonist Research

The development and characterization of NGD 98-2 represent a significant step in the evolution of non-peptide CRF1 antagonists. Early non-peptide antagonists, including antalarmin and CP 154,526, were often hampered by high lipophilicity, which can lead to undesirable pharmacokinetic properties. scirp.orgscirp.org For example, CP 154,526 has a calculated log P of 8.43. scirp.org In contrast, NGD 98-2 was developed with improved properties, showing a more favorable log P of 6.3. scirp.orgscirp.org

The combination of high affinity for the CRF1 receptor (Ki = 1.0 nM), oral bioavailability, and the ability to penetrate the blood-brain barrier makes compounds like NGD 98-2 valuable tools for investigating the role of the CRF system in stress-related disorders. tocris.comresearchgate.netnih.gov The successful demonstration that an orally administered CRF1 antagonist can abolish central CRF-induced stimulation of both colonic motor function and diarrhea is a key finding from studies involving NGD 98-2. nih.gov This efficacy in both gastrointestinal and neurobehavioral models underscores the potential of targeting the CRF1 receptor with small molecules possessing optimized, drug-like properties. researchgate.netnih.gov This progress addresses some of the limitations of earlier peptide-based antagonists and first-generation non-peptide compounds, paving the way for further clinical investigation into a new generation of CRF1 antagonists for disorders such as irritable bowel syndrome (IBS), anxiety, and depression. nih.govresearchgate.net

Mechanistic Insights and Signaling Pathways

Elucidation of Central and Peripheral Mechanisms of Action

NGD 98-2 hydrochloride exerts its effects through potent and selective antagonism of CRF1 receptors, which are key components of the stress response system located in both the central nervous system (CNS) and peripheral tissues. The compound demonstrates a high affinity for the CRF1 receptor, with a binding affinity (Ki) value of 1 nM. tocris.commedchemexpress.com

Central Mechanisms: As a brain-penetrant molecule, this compound can directly access and act upon CRF1 receptors within the CNS. tocris.com Research in rodent models has shown that oral pretreatment with NGD 98-2 effectively prevents behavioral and endocrine responses triggered by the central administration (intracerebroventricular, icv) of CRF. nih.gov Specifically, it has been shown to block CRF-induced increases in locomotor activity and to prevent the elevation of plasma adrenocorticotropic hormone (ACTH) levels following acute restraint stress. nih.gov This demonstrates its ability to antagonize the central effects of CRF, which is a critical initiator of the neuroendocrine stress response. Studies have shown that oral administration of NGD 98-2 dose-dependently inhibits fecal pellet output stimulated by centrally injected CRF, providing further evidence of its efficacy against centrally mediated stress responses. nih.gov

Peripheral Mechanisms: The influence of this compound extends beyond the CNS. CRF1 receptors are also expressed in peripheral tissues, including the gastrointestinal tract, where they play a role in stress-related functional bowel diseases. dntb.gov.uatandfonline.com Research indicates that NGD 98-2 can dampen the effects of both centrally and peripherally administered CRF on colonic motor function. nih.gov In rat models, the compound was shown to suppress the stimulation of defecation induced by intraperitoneal (ip) injection of CRF. nih.gov This highlights a peripheral mechanism of action, likely involving the blockade of CRF1 receptors within the enteric nervous system, which contributes to the regulation of gut motility under stress. nih.govtandfonline.com

Model SystemAdministration Route of NGD 98-2Stress/ChallengeObserved EffectIndicated Mechanism
RatsOral (og)Intracerebroventricular (icv) CRF InjectionInhibited CRF-induced increase in fecal pellet output and diarrhea. nih.govCentral
RatsSubcutaneous (sc)Intracerebroventricular (icv) CRF InjectionInhibited CRF-induced increase in fecal pellet output by 71%. nih.govCentral
RatsSubcutaneous (sc)Intraperitoneal (ip) CRF InjectionInhibited CRF-induced increase in fecal pellet output. nih.govPeripheral
RatsOral (og)Acute Water Avoidance Stress (WAS)Attenuated stress-induced increase in fecal pellet output. nih.govCentral & Peripheral

Role in Neuro-Immuno-Endocrine Interactions within Stress Pathways

The CRF/CRF1 signaling system is a critical integrator of the body's response to stress, orchestrating a complex interplay between the nervous, endocrine, and immune systems. frontiersin.org this compound, by blocking CRF1, directly modulates these neuro-immuno-endocrine interactions, primarily through its influence on the hypothalamic-pituitary-adrenal (HPA) axis.

The HPA axis is the cornerstone of the endocrine stress response. Stressful stimuli trigger the release of CRF from the hypothalamus, which then acts on CRF1 receptors in the anterior pituitary gland. google.com This stimulation leads to the secretion of ACTH into the bloodstream. google.com ACTH, in turn, stimulates the adrenal glands to produce and release glucocorticoids, such as cortisol. medchemexpress.com this compound interrupts this cascade at a very early stage. By antagonizing CRF1 receptors on the pituitary, it inhibits the release of ACTH, thereby suppressing the downstream production of glucocorticoids. medchemexpress.comgoogle.com

This modulation of the HPA axis has significant implications for the immune system. Glucocorticoids are potent immunomodulators, and their release during stress can have wide-ranging effects on immune function. The bidirectional communication between the neuroendocrine and immune systems is well-established, with signaling molecules like hormones and cytokines forming the basis of this crosstalk. frontiersin.org By preventing the stress-induced surge in glucocorticoids, CRF1 antagonists like NGD 98-2 can mitigate the immunosuppressive effects of chronic stress. Other non-peptide CRF1 antagonists have been noted to produce anti-inflammatory effects, supporting the role of this drug class in modulating immune responses. medchemexpress.com Therefore, NGD 98-2's mechanism of action is central to regulating the complex feedback loops that connect psychological stress with endocrine and immune homeostasis.

Investigation of Specific Neural Circuits and Systems Affected by CRF1 Antagonism

The effects of this compound are mediated through its action on specific neural circuits where CRF1 receptors are prominently expressed. These circuits are integral to the processing of stress, anxiety, and mood. Hypersecretion of CRF is implicated in the pathophysiology of mood and anxiety disorders, making these circuits a primary target for CRF1 antagonists. scirp.org

Key Brain Regions and Circuits:

Hypothalamic-Pituitary-Adrenal (HPA) Axis: The most well-characterized system affected is the HPA axis. NGD 98-2 acts on CRF1 receptors in the anterior pituitary to block ACTH release. google.com It also likely modulates CRF-releasing neurons in the paraventricular nucleus (PVN) of the hypothalamus, the starting point of the HPA axis cascade. scirp.org

Amygdala: The amygdala, particularly the central and basolateral nuclei, is a critical hub for processing fear and anxiety and has a high density of CRF1 receptors. CRF neurons within the central amygdala are known to be involved in anxiogenic responses. By blocking CRF1 signaling in this region, NGD 98-2 is thought to exert its anxiolytic (anxiety-reducing) effects.

Extra-Hypothalamic Brain Regions: CRF and its receptors are widely distributed throughout the brain in areas involved in the stress response. Antagonism of CRF1 receptors in these extra-hypothalamic circuits is believed to contribute to the potential of compounds like NGD 98-2 in treating disorders such as anxiety and depression. dntb.gov.ua

Gut-Brain Axis: The ability of NGD 98-2 to suppress stress-induced colonic motor function and visceral hypersensitivity points to its influence on the gut-brain axis. nih.gov This action is mediated by blocking CRF1 receptors within the enteric nervous system, which communicates bidirectionally with the central nervous system to control gastrointestinal function, particularly under conditions of stress. tandfonline.com

Neural System/CircuitKey Brain/Tissue Region(s)Role in Stress ResponseEffect of CRF1 Antagonism by NGD 98-2
Hypothalamic-Pituitary-Adrenal (HPA) AxisHypothalamus (PVN), Anterior PituitaryInitiates and propagates the primary neuroendocrine stress response. Inhibits ACTH and glucocorticoid release, dampening the systemic stress response. nih.govgoogle.com
Limbic System CircuitsAmygdala, Bed Nucleus of the Stria TerminalisProcesses fear, anxiety, and emotional responses to stress. nsf.govReduces anxiety-like behaviors. medchemexpress.com
Gut-Brain AxisEnteric Nervous System (e.g., colonic myenteric neurons)Mediates stress-induced changes in gastrointestinal motility and sensitivity. tandfonline.comSuppresses stress-induced colonic motor function and visceral hypersensitivity. nih.gov

Methodological Approaches in Ngd 98 2 Hydrochloride Research

In Vitro Assay Design and Implementation

In vitro studies are fundamental to determining the direct interaction of a compound with its molecular target. For NGD 98-2 hydrochloride, these assays have focused on its affinity and functional antagonism at the CRF1 receptor.

Cell-Based Functional Assays for Receptor Activity

While specific functional assay data for NGD 98-2 is not detailed in the provided results, the standard methodological approach for characterizing a CRF1 receptor antagonist involves cell-based functional assays. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, typically stimulates the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) via adenylyl cyclase. nih.govgenecards.org

Functional assays for antagonists like NGD 98-2 would therefore typically involve:

Cell Culture: Utilizing cell lines genetically engineered to express the human or rodent CRF1 receptor.

Agonist Stimulation: Challenging these cells with a known CRF1 receptor agonist, such as CRF itself.

Antagonist Inhibition: Pre-incubating the cells with varying concentrations of this compound before adding the agonist.

Second Messenger Measurement: Quantifying the level of cAMP produced. The ability of NGD 98-2 to inhibit the agonist-induced increase in cAMP provides a measure of its functional antagonism. This is a common method for evaluating CRF receptor antagonists. researchgate.net

Radioligand Binding Techniques for Affinity Determination

Radioligand binding assays are the primary method used to determine the binding affinity of a compound for its receptor. For this compound, these studies have established its high affinity for the CRF1 receptor. tocris.com The key parameter derived from these assays is the inhibition constant (Ki), which reflects the concentration of the drug required to occupy 50% of the receptors.

The general procedure for such an assay involves:

Preparation of Receptor Source: Membranes are prepared from cells or tissues that express the CRF1 receptor.

Competitive Binding: These membranes are incubated with a fixed concentration of a radiolabeled ligand (a "hot" ligand) that is known to bind to the CRF1 receptor. Simultaneously, varying concentrations of the unlabeled test compound (the "cold" ligand, in this case, NGD 98-2) are added.

Equilibrium and Separation: After reaching binding equilibrium, the receptor-bound radioligand is separated from the unbound radioligand.

Quantification: The amount of bound radioactivity is measured. The concentration of NGD 98-2 that displaces 50% of the specific binding of the radioligand is determined, and from this, the Ki value is calculated.

Research has consistently shown this compound to be a high-affinity CRF1 antagonist. nih.govtocris.com

Table 1: Reported Binding Affinity of NGD 98-2 for the CRF1 Receptor

CompoundReceptor TargetBinding Affinity (Ki)Source
This compoundCRF11 nM tocris.com
This compoundCRF1< 10 nM nih.gov

In Vivo Experimental Design in Animal Models

In vivo studies in animal models are essential to evaluate how the molecular properties of a compound translate into physiological and behavioral effects within a living organism. Research on NGD 98-2 has utilized rodent models of stress to assess its efficacy.

Establishment of Stress Induction Protocols (e.g., Water Avoidance Stress, Restraint Stress)

To test the hypothesis that a CRF1 antagonist can mitigate stress responses, researchers employ standardized protocols to induce a state of stress in laboratory animals, primarily rats. nih.gov

Restraint Stress: This model involves physically immobilizing the animal for a set period. For example, rats may be placed on a wooden plate with their trunks wrapped in a confining harness, which induces both physical and psychological stress. tandfonline.com In studies involving NGD 98-2, this stressor has been used to provoke measurable physiological changes, such as increased plasma levels of adrenocorticotropic hormone (ACTH). nih.govresearchgate.net

Water Avoidance Stress (WAS): This protocol is a psychological stressor where a rat is placed on a small platform in the middle of a container filled with water for a defined duration (e.g., 60 minutes). nih.govscience.gov The animal is not in direct contact with the water but the innate aversion to it induces a stress response. This model has been used to assess the effect of NGD 98-2 on stress-induced colonic motor function. nih.govscience.gov

Physiological and Behavioral Measurement Techniques

Following the induction of stress, a variety of endpoints are measured to quantify the animal's response and the effect of the pharmacological intervention with NGD 98-2.

Physiological Measurements:

Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity: A primary indicator of the stress response is the activation of the HPA axis. This is commonly measured by quantifying the levels of ACTH in blood plasma. Oral administration of NGD 98-2 has been shown to dose-dependently reduce restraint stress-induced increases in ACTH. nih.govresearchgate.net

Gastrointestinal Motility: Stress significantly impacts gut function, a response mediated by CRF. This is often quantified by measuring the total number of fecal pellets output (FPO) over a specific time. NGD 98-2 has been demonstrated to suppress the increase in FPO induced by both water avoidance stress and direct CRF administration. nih.govscience.gov

Visceral Sensitivity: Chronic or repeated stress can lead to visceral hypersensitivity. This is assessed in animal models by measuring the visceromotor response (e.g., abdominal muscle contractions) to colorectal distension (CRD) via an inflatable balloon. NGD 98-2 was found to prevent the development of visceral hyper-responsivity to repeated CRD. nih.govscience.gov

Behavioral Measurements:

Locomotor Activity: The central administration of CRF can induce hyperactivity in rodents. This is measured by tracking the animal's movement in an open field arena. Oral pretreatment with NGD 98-2 has been shown to prevent this CRF-induced increase in locomotor activity, indicating its ability to act on central CRF1 receptors. nih.govresearchgate.net

Table 2: Summary of In Vivo Findings for NGD 98-2 in Rat Stress Models

Stress/Challenge ModelMeasurementEffect of NGD 98-2Source
Restraint StressPlasma ACTH LevelsSignificant reduction in stress-induced elevation nih.govresearchgate.net
Water Avoidance StressFecal Pellet OutputDecreased stress-induced FPO nih.govscience.gov
Intracerebroventricular CRFFecal Pellet OutputBlocked CRF-induced FPO nih.govscience.gov
Intracerebroventricular CRFLocomotor ActivityPrevented CRF-induced hyperactivity nih.govresearchgate.net
Repeated Colorectal DistensionVisceromotor ResponsePrevented development of hyper-responsivity nih.govscience.gov

Application of Neurosurgical and Pharmacological Dissection Approaches

To pinpoint the site of action of NGD 98-2 (i.e., central vs. peripheral), researchers employ sophisticated dissection techniques.

Pharmacological Dissection: This approach uses different routes of administration for both the antagonist (NGD 98-2) and the agonist (CRF). For instance, studies have administered NGD 98-2 orally or subcutaneously and then challenged the animals with CRF administered either intracerebroventricularly (ICV) to directly stimulate brain receptors, or intraperitoneally (IP) to act more systemically. nih.govscience.govscience.gov The ability of orally administered NGD 98-2 to block the effects of ICV-injected CRF provides strong evidence that the compound is orally bioavailable, crosses the blood-brain barrier, and engages central CRF1 receptors. nih.govresearchgate.net

Neurosurgical Approaches: The primary neurosurgical technique used in these studies is the chronic implantation of an intracerebroventricular (ICV) cannula. nih.gov This allows for the direct and repeated administration of substances like CRF into the brain's ventricular system, bypassing the blood-brain barrier and ensuring a central site of action for the agonist. This technique is critical for validating that a systemically administered antagonist like NGD 98-2 is indeed acting within the central nervous system. science.govscience.gov

Ex Vivo Receptor Occupancy: To quantify the degree to which NGD 98-2 binds to its target in the brain after systemic administration, ex vivo receptor occupancy assays are performed. researchgate.net This involves administering the drug to the animal, and after a set time, isolating the brain tissue. The amount of CRF1 receptor binding by NGD 98-2 is then quantified using techniques such as brain tissue homogenate binding assays or receptor autoradiography on brain slices. This provides a direct measure of target engagement in the relevant tissue. researchgate.net

Advanced Research Techniques (e.g., Receptor Occupancy Assays)

In the comprehensive investigation of this compound, a high-affinity corticotropin-releasing factor 1 (CRF1) receptor antagonist, researchers employ a variety of advanced methodological approaches to elucidate its pharmacological profile. plos.org These techniques are crucial for understanding the compound's interaction with its target receptor in a quantitative and dynamic manner, both in vitro and in vivo.

While specific data from receptor occupancy assays for this compound are not extensively detailed in publicly available literature, the principles of these and other advanced techniques are standard in the preclinical development of such central nervous system (CNS) active agents. Receptor occupancy assays, for instance, are vital for establishing the relationship between the dose of a drug, the concentration of the drug in the brain, and the degree to which it binds to its target receptors. This information is critical for predicting the therapeutic dose range and understanding the mechanism of action.

For a compound like this compound, which is noted to be orally available and brain penetrant, determining its receptor occupancy in the brain is a key step in its preclinical assessment. In general, receptor occupancy for CRF1 receptor antagonists has been evaluated using techniques such as ex vivo binding assays. In these studies, animals are administered the compound, and at a specific time point, brain tissue is collected to measure the amount of receptor binding of a radiolabeled ligand. The reduction in radioligand binding in the presence of the test compound is used to calculate the percentage of receptor occupancy. For example, studies with the CRF1 receptor antagonist R121919 have demonstrated dose-dependent receptor occupancy in the rat brain, with nearly 50% occupancy at a dose of 2.5 mg/kg and 100% occupancy at 20 mg/kg. nih.gov

The development of suitable positron emission tomography (PET) or single-photon emission computed tomography (SPECT) radioligands is another advanced technique that would be invaluable for in vivo receptor occupancy studies of this compound in living subjects, including humans. However, the development of effective PET tracers for the CRF1 receptor has faced challenges. nih.govnih.gov

The foundational data for such advanced studies begin with the determination of the compound's binding affinity for its target receptor. This compound has been shown to possess a high affinity for both human and rat CRF1 receptors. plos.org

Table 1: In Vitro Binding Affinity of NGD 98-2 for CRF1 Receptors
ReceptorSpeciesBinding Affinity (Ki)
CRF1Human1.0 nM
CRF1Rat9.8 nM

Future Directions and Unresolved Questions in Crf1 Antagonist Research Utilizing Ngd 98 2 Hydrochloride

Potential for Novel Preclinical Applications Beyond Current Paradigms

The primary application of NGD 98-2 hydrochloride and other CRF1 antagonists has been in preclinical models of stress-related disorders, such as irritable bowel syndrome (IBS) and anxiety. nih.govnih.gov However, the pervasive influence of the CRF system throughout the body suggests that the utility of selective antagonists like this compound extends far beyond these initial areas.

Future research could explore its therapeutic potential in a range of other conditions:

Congenital Adrenal Hyperplasia (CAH): CAH is a genetic disorder characterized by impaired cortisol synthesis, leading to a lack of negative feedback on the hypothalamus and pituitary. google.com This results in excessive adrenocorticotropic hormone (ACTH) production and subsequent adrenal androgen overproduction. google.com CRF1 receptor antagonists are being investigated as a novel therapeutic strategy to directly inhibit ACTH release from the pituitary, potentially normalizing androgen levels while allowing for more physiologic glucocorticoid replacement doses. google.commedchemexpress.com The properties of NGD 98-2 make it a candidate for preclinical studies in animal models of CAH.

Substance Abuse and Addiction: Stress is a critical factor in the initiation of and relapse to substance use. patsnap.com The CRF1 system is a key mediator of the negative affective states associated with drug withdrawal and protracted abstinence. nih.govnih.gov Preclinical studies have shown that blocking CRF1 receptors can reduce drug-seeking behavior. patsnap.com this compound could be used to further probe the role of CRF1 in the addiction cycle for various substances of abuse, from alcohol to opioids.

Endometriosis: Emerging evidence suggests a role for the CRF system in the pathophysiology of endometriosis, a condition characterized by chronic pelvic pain and inflammation. plos.org Research has indicated that blocking CRF1 receptors can reduce the progression of endometriotic lesions in animal models, presenting a potential non-hormonal treatment avenue. plos.org this compound could be employed to validate these findings and explore the specific mechanisms by which CRF1 antagonism mitigates endometriosis.

Chronic Pain States: The role of CRF in pain perception is complex; it can be analgesic or hyperalgesic depending on the context. genecards.org In models of chronic pain, central CRF signaling appears to switch towards a pro-nociceptive state. Investigating the effects of this compound in various models of neuropathic and inflammatory pain could clarify the therapeutic potential of CRF1 antagonism for chronic pain management.

Potential ApplicationRationale for this compound UseSupporting Evidence
Congenital Adrenal Hyperplasia (CAH) Blockade of excessive ACTH release from the pituitary to control androgen overproduction. google.comCRF1 antagonists are proposed as a novel therapeutic approach for CAH. google.commedchemexpress.comgoogleapis.com
Substance Abuse Disorders Attenuation of stress-induced drug craving and relapse by modulating the negative affective states of withdrawal. nih.govnih.govPreclinical studies show CRF1 antagonists can decrease drug-seeking behaviors. patsnap.com
Endometriosis Reduction of lesion progression and associated pain and inflammation. plos.orgAntagonism of CRF1 has been shown to reduce endometriosis in rat models. plos.org
Chronic Pain Modulation of central CRF signaling that contributes to hyperalgesia in chronic pain states. genecards.orgThe CRF system is implicated in the switch from analgesia to hyperalgesia in persistent pain.

Opportunities for Deeper Mechanistic Characterization

While this compound is known as a potent and selective CRF1 antagonist, a deeper understanding of its interaction with the receptor and the subsequent cellular consequences is required. The CRF1 receptor, a Class B G-protein coupled receptor (GPCR), exhibits significant signaling complexity, which presents a rich area for future mechanistic studies. mdpi.commedchemexpress.com

Dissecting Downstream Signaling Pathways: The CRF1 receptor can couple to multiple G-proteins, including Gs, Gq, and Gi, thereby activating a diverse array of intracellular signaling cascades such as the cAMP/PKA, phospholipase C, and MAP kinase pathways. nih.govapexbt.comscirp.org It remains unclear which of these pathways are responsible for the various physiological and behavioral effects of CRF1 activation. This compound can be used as a tool in cell-based assays and in vivo studies to determine how blocking the receptor globally affects these individual pathways and to correlate specific signaling events with functional outcomes.

Investigating Receptor Binding Kinetics: The pharmacological profile of a drug is not solely defined by its affinity (Ki) but also by its association (on-rate) and dissociation (off-rate) kinetics. For some CRF1 antagonists, a slow off-rate has been correlated with insurmountable or non-competitive antagonism, which can lead to a more prolonged and robust effect. nih.gov A detailed kinetic analysis of this compound's binding to the CRF1 receptor would provide a more nuanced understanding of its pharmacological action and could help explain its efficacy profile.

Exploring Allosteric Modulation and Biased Signaling: The concept of biased agonism, where a ligand preferentially activates one of several signaling pathways downstream of a single receptor, is a frontier in GPCR pharmacology. Future studies could investigate whether this compound acts as a neutral antagonist across all pathways or if it exhibits bias, potentially inhibiting certain signaling cascades more effectively than others. This could have profound implications for designing next-generation antagonists with improved therapeutic windows.

Development of this compound as a Research Tool for Specific Biological Questions

The favorable pharmacokinetic properties of this compound, particularly its oral bioavailability and ability to penetrate the blood-brain barrier, make it an invaluable tool for answering specific and complex biological questions. stanford.edu

Differentiating Central vs. Peripheral CRF1 Actions: A long-standing question in CRF biology is the relative contribution of central nervous system versus peripheral CRF1 receptors to stress-related pathologies. Studies have already begun to leverage this compound by comparing the effects of different routes of administration (e.g., oral, subcutaneous, vs. intracerebroventricular). nih.govplos.orgscience.gov This paradigm can be expanded to precisely map the locus of action for CRF1 in modulating the gut-brain axis in IBS, regulating the HPA axis, and influencing behavior. escholarship.orgfao.org

Probing Neurocircuitry with Site-Specific Administration: Beyond systemic administration, direct microinfusion of this compound into specific brain nuclei known to be rich in CRF1 receptors (e.g., amygdala, bed nucleus of the stria terminalis, prefrontal cortex) would allow for a detailed dissection of the neural circuits underlying fear, anxiety, and stress responses.

Development of Radiolabeled Analogs for In Vivo Imaging: While no radiolabeled version of this compound currently exists, developing one (e.g., labeled with Carbon-11 or Fluorine-18) for Positron Emission Tomography (PET) would be a significant advancement. scirp.orgnih.gov A PET tracer based on the NGD 98-2 scaffold would enable non-invasive quantification of CRF1 receptor occupancy in the brain in real-time, providing a powerful tool for both preclinical research and potential clinical target engagement studies.

Addressing Gaps in the Understanding of CRF1 System Modulation

Despite decades of research and strong preclinical data, the translation of CRF1 antagonists into clinically effective therapeutics has been largely unsuccessful, particularly for major depressive disorder. nih.govnih.govresearchgate.net This translational gap highlights fundamental unresolved questions about the CRF system, which a well-characterized tool like this compound can help address.

Re-evaluating Preclinical Models: The failure of earlier CRF1 antagonists in clinical trials may be due in part to the limitations of the animal models used. nih.govresearchgate.net this compound, as a "new generation" antagonist with improved drug-like properties compared to highly lipophilic first-generation compounds, allows for a more reliable validation of these models. researchgate.netresearchgate.net Its use can help determine if the preclinical efficacy is robust across different types of stressors (e.g., acute vs. chronic, psychological vs. physical) and in more sophisticated genetic models of stress vulnerability. jnmjournal.org

Understanding Receptor Plasticity and Homeostasis: Chronic stress can lead to adaptive changes in the CRF system, including alterations in receptor expression and sensitivity. It is a critical unresolved question whether CRF1 antagonists are effective only under conditions of acute CRF hypersecretion or if they can reverse or prevent the neuroplastic changes induced by chronic stress. Long-term studies with this compound could shed light on its ability to modulate CRF1 receptor trafficking, desensitization, and downstream signaling over time.

Defining the Broader CRF System Context: The biological response to stress is not mediated by CRF1 alone but involves a complex interplay with CRF2 receptors, the CRF-binding protein, and other neurotransmitter systems. nih.gov A key gap in knowledge is how blocking CRF1 affects the rest of this integrated system. This compound can be used in combination with CRF2-selective agents or in CRF2-knockout animals to unravel the distinct and interactive roles of these two receptor subtypes in health and disease.

Q & A

Q. What is the mechanism of action of NGD 98-2 hydrochloride as a CRF1 receptor antagonist, and how is this validated experimentally?

this compound inhibits corticotropin-releasing factor receptor 1 (CRF1), which modulates stress responses in the gastrointestinal and central nervous systems. Validation involves:

  • Receptor binding assays : Competitive inhibition studies using radiolabeled CRF to quantify binding affinity (e.g., IC₅₀ values) .
  • In vivo models : Measuring suppression of stress-induced colonic motor function and visceral hypersensitivity in rats via electromyography (EMG) responses during colorectal distension .
  • Control experiments : Comparing vehicle-treated and antagonist-treated groups to isolate pharmacological effects .

Q. What experimental design considerations are critical for assessing NGD 98-2’s efficacy in stress-related visceral hypersensitivity models?

Key parameters include:

  • Stress induction method : Acute stressors (e.g., water avoidance) vs. chronic models .
  • Dosage optimization : Dose-response curves to establish effective concentrations (e.g., 1–10 mg/kg in rats) .
  • EMG signal monitoring : Standardized protocols for baseline and post-treatment measurements during colorectal distension .
  • Control groups : Sham-treated animals and comparisons with established CRF1 antagonists (e.g., NGD 9002) to validate specificity .

Q. How should researchers address contradictions in reported efficacy of NGD 98-2 across different experimental conditions?

Discrepancies may arise from:

  • Dosage variability : Ensure consistent molar concentrations across studies (molecular weight: 435.87 g/mol) .
  • Stress model differences : Acute vs. chronic stress protocols alter CRF1 receptor sensitivity .
  • Measurement techniques : Standardize EMG electrode placement and distension pressure (e.g., 60 mmHg in rats) .
  • Statistical rigor : Use ANOVA with post-hoc tests to compare treatment effects across studies .

Advanced Research Questions

Q. How can researchers optimize solubility and stability of this compound for in vivo applications?

NGD 98-2 has limited aqueous solubility (<43.59 mg/mL in DMSO; insoluble in water). Methodological solutions include:

  • Solvent systems : Use DMSO/cremophor-EL/saline mixtures (e.g., 5% DMSO, 10% cremophor) to enhance solubility .
  • Stability assays : Conduct HPLC or LC-MS analyses to monitor compound degradation under varying pH and temperature conditions .
  • Lyophilization : Prepare lyophilized powder for long-term storage at room temperature (validated by stability studies) .

Q. What advanced techniques are recommended to resolve conflicting data on NGD 98-2’s peripheral vs. central nervous system (CNS) effects?

Conflicting results may stem from blood-brain barrier (BBB) permeability. Strategies include:

  • BBB penetration assays : Measure CNS bioavailability via LC-MS quantification of NGD 98-2 in cerebrospinal fluid (CSF) .
  • Peripheral vs. central blockade : Compare systemic administration with intracerebroventricular (ICV) CRF1 antagonist delivery .
  • Receptor occupancy studies : Use positron emission tomography (PET) with CRF1-specific radioligands to map target engagement .

Q. How can researchers integrate NGD 98-2 into multi-target studies to explore CRF1 receptor crosstalk with other stress pathways?

Methodological approaches include:

  • Co-administration studies : Combine NGD 98-2 with glucocorticoid receptor antagonists (e.g., mifepristone) to assess synergistic effects .
  • Transcriptomic profiling : RNA sequencing of stress-responsive tissues (e.g., colon, amygdala) to identify downstream CRF1-mediated pathways .
  • CRF1/CRF2 heterodimer analysis : Use co-immunoprecipitation (Co-IP) and FRET to study receptor interactions .

Methodological and Safety Considerations

Q. What statistical methods are appropriate for analyzing EMG data in NGD 98-2 studies?

  • Data normalization : Express EMG signals as percentage change from baseline .
  • Non-parametric tests : Use Wilcoxon signed-rank tests for non-Gaussian distributions .
  • Multivariate analysis : Apply mixed-effects models to account for repeated measures and inter-subject variability .

Q. How should researchers handle NGD 98-2’s physicochemical limitations in formulation development?

  • Solubility enhancement : Micellar encapsulation or lipid-based nanoparticles for improved bioavailability .
  • In vitro-in vivo correlation (IVIVC) : Use dissolution testing to predict in vivo performance .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE requirements : Gloves, lab coats, and safety goggles; avoid inhalation of dust .
  • Spill management : Use absorbent materials (e.g., vermiculite) and neutralize with sodium bicarbonate .
  • Waste disposal : Follow institutional guidelines for halogenated organic compounds .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility of NGD 98-2 studies across different laboratories?

  • Detailed protocols : Publish step-by-step methods for stress induction, EMG recording, and data analysis .
  • Open data sharing : Deposit raw EMG traces and dose-response curves in public repositories (e.g., Figshare) .
  • Batch validation : Verify compound purity (>95%) via NMR and mass spectrometry for each study .

Q. What are the best practices for reporting preclinical data on NGD 98-2 in alignment with NIH guidelines?

  • ARRIVE compliance : Include animal strain, sex, age, and randomization details .
  • Blinding protocols : Specify whether experimenters were blinded to treatment groups .
  • Negative results : Report non-significant outcomes to avoid publication bias .

Advanced Mechanistic and Translational Questions

Q. How can researchers investigate the long-term stability of this compound under varying storage conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of the pyrazine ring) .

Q. What strategies are recommended to address discrepancies between in vitro receptor affinity and in vivo efficacy of NGD 98-2?

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite activity .
  • Receptor occupancy vs. functional assays : Compare CRF1 binding (e.g., radioligand assays) with downstream cAMP inhibition .

Q. How can NGD 98-2 be leveraged to study CRF1 receptor dynamics in stress-related comorbidities (e.g., IBS and anxiety)?

  • Cross-disciplinary models : Use comorbid rodent models (e.g., chronic visceral hypersensitivity + elevated plus maze) .
  • Biomarker discovery : Correlate EMG responses with plasma corticosterone levels and fecal pellet output .

Q. What translational challenges exist for advancing NGD 98-2 from preclinical to clinical studies?

  • Species differences : Validate CRF1 homology between rodents and humans via sequence alignment .
  • Toxicity profiling : Conduct GLP-compliant safety pharmacology studies (e.g., hERG assay for cardiac risk) .
  • Phase 0 trials : Microdose studies with ¹⁴C-labeled NGD 98-2 to assess human pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NGD 98-2 hydrochloride
Reactant of Route 2
Reactant of Route 2
NGD 98-2 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.